In-Depth Technical Guide: Ethyl 1-(5-formylpyridin-2-yl)piperidine-4-carboxylate in Drug Discovery
In-Depth Technical Guide: Ethyl 1-(5-formylpyridin-2-yl)piperidine-4-carboxylate in Drug Discovery
Executive Summary
Ethyl 1-(5-formylpyridin-2-yl)piperidine-4-carboxylate is a highly versatile, bifunctional building block extensively utilized in medicinal chemistry and rational drug design. Featuring both an electrophilic formyl group and a hydrolyzable ester moiety on a rigid piperidine-pyridine scaffold, this compound serves as a critical intermediate for the synthesis of complex heterocycles, kinase inhibitors, and positron emission tomography (PET) radiotracers.
This whitepaper provides an authoritative guide on the physicochemical properties, mechanistic synthesis, standardized experimental protocols, and downstream applications of this compound, designed specifically for researchers and drug development professionals.
Chemical Identity & Physicochemical Profiling
Accurate chemical identification is the first pillar of reproducible research. The target compound is a substituted pyridine derivative where the C2 position is functionalized with an ethyl isonipecotate (piperidine-4-carboxylate) ring, and the C5 position bears an aldehyde (formyl) group[1][2].
Table 1: Quantitative Physicochemical Properties
| Property | Value / Description |
| Chemical Name | Ethyl 1-(5-formylpyridin-2-yl)piperidine-4-carboxylate |
| CAS Registry Number | 886360-68-5 |
| MDL Number | MFCD04973727 |
| Molecular Formula | C14H18N2O3 |
| Molecular Weight | 262.309 g/mol |
| Structural Features | Bifunctional (Aldehyde and Ester handles) |
| Typical Physical Form | Solid |
Mechanistic Pathway: Nucleophilic Aromatic Substitution (SNAr)
The Causality Behind the Chemistry
The most efficient and scalable method for synthesizing Ethyl 1-(5-formylpyridin-2-yl)piperidine-4-carboxylate is via a Nucleophilic Aromatic Substitution (SNAr)[3][4]. The reaction utilizes 6-chloronicotinaldehyde (2-chloro-5-formylpyridine) as the electrophile and ethyl piperidine-4-carboxylate (ethyl isonipecotate) as the nucleophile.
The success and regioselectivity of this reaction are governed by the electronic landscape of the pyridine ring:
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Electrophilic Activation: The chlorine atom at the C2 position of the pyridine ring is highly susceptible to nucleophilic attack. This is due to the synergistic electron-withdrawing effects of the adjacent pyridine nitrogen and the para-positioned formyl group, which significantly lower the Lowest Unoccupied Molecular Orbital (LUMO) of the aromatic system[3].
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Intermediate Stabilization: The reaction proceeds through a negatively charged Meisenheimer complex. Polar aprotic solvents (like DMF or DMSO) are specifically chosen because they solvate the cations of the base while leaving the nucleophile naked and highly reactive, simultaneously stabilizing the transition state[4].
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Base Selection: A mild inorganic base such as Potassium Carbonate (K₂CO₃) or an organic base like N,N-Diisopropylethylamine (DIPEA) is employed to neutralize the generated HCl. Stronger bases (e.g., NaOH) are strictly avoided to prevent premature hydrolysis of the ethyl ester moiety.
Workflow and mechanism of the SNAr synthesis of the target piperidine-carboxylate derivative.
Standardized Experimental Protocol
To ensure trustworthiness and reproducibility, the following protocol is designed as a self-validating system. Each step includes in-process controls to verify the integrity of the reaction.
Materials Required
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Electrophile: 6-Chloronicotinaldehyde (1.0 equivalent)[3]
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Nucleophile: Ethyl piperidine-4-carboxylate (1.1 equivalents)
-
Base: Anhydrous K₂CO₃ (2.0 equivalents)
-
Solvent: Anhydrous N,N-Dimethylformamide (DMF)
Step-by-Step Methodology
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Reaction Assembly: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add 6-chloronicotinaldehyde (1.0 eq) and anhydrous K₂CO₃ (2.0 eq).
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Solvent Addition: Suspend the mixture in anhydrous DMF (approx. 0.2 M concentration relative to the electrophile) under an inert nitrogen atmosphere.
-
Nucleophile Introduction: Add ethyl piperidine-4-carboxylate (1.1 eq) dropwise at room temperature. The slight excess of the amine ensures complete consumption of the valuable pyridine building block.
-
Thermal Activation: Attach a reflux condenser and heat the reaction mixture to 80–90 °C.
-
In-Process Monitoring (Self-Validation): Monitor the reaction via Thin-Layer Chromatography (TLC) using a Hexane/Ethyl Acetate (3:1 v/v) system. The disappearance of the 6-chloronicotinaldehyde spot (UV active) validates the progression of the SNAr reaction. Reaction typically completes within 6–8 hours.
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Quenching and Aqueous Workup: Upon completion, cool the mixture to room temperature and quench with ice-cold distilled water. Extract the aqueous layer with Ethyl Acetate (3 × 20 mL). The aqueous wash is critical to remove the DMF solvent and inorganic salts.
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Phase Separation: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue via silica gel flash chromatography (gradient elution: 10% to 30% Ethyl Acetate in Hexanes) to afford the pure Ethyl 1-(5-formylpyridin-2-yl)piperidine-4-carboxylate.
Table 2: Reaction Optimization Matrix
| Solvent | Base | Temperature | Time | Expected Yield | Causality / Notes |
| DMF | K₂CO₃ | 85 °C | 6 h | >85% | Optimal stabilization of the transition state. |
| DMSO | DIPEA | 100 °C | 4 h | 80% | Faster kinetics, but workup requires more extensive aqueous washing. |
| Ethanol | TEA | Reflux (78 °C) | 24 h | <60% | Protic solvent hinders the SNAr mechanism; sluggish reaction. |
Downstream Applications in Medicinal Chemistry
The strategic value of CAS 886360-68-5 lies in its orthogonal reactivity. The molecule possesses two distinct functional handles that can be manipulated independently without cross-interference, making it a privileged scaffold in drug discovery[3][4].
Orthogonal Functionalization Pathways
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The Formyl Handle (-CHO): The aldehyde is highly reactive toward nitrogen nucleophiles. It is routinely subjected to reductive amination with primary or secondary amines (using NaBH(OAc)₃) to generate diverse amine libraries. Furthermore, it serves as a linchpin for heterocyclic annulation , condensing with hydrazines or cyanoacetamides to form fused ring systems like pyrazolo[3,4-b]pyridines[3].
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The Ester Handle (-COOEt): The ethyl ester can be selectively saponified using LiOH in a THF/Water mixture to yield the corresponding carboxylic acid. This acid is a prime candidate for amide coupling reactions (using HATU or EDC/HOBt) to attach pharmacophores or peptidomimetics[5].
Divergent downstream functionalization pathways utilizing the formyl and ester moieties.
Safety, Storage, and Handling
To maintain the scientific integrity of the compound, strict storage protocols must be adhered to:
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Storage: Store sealed in a dry, dark environment at 2–8 °C. The formyl group is susceptible to auto-oxidation into a carboxylic acid if exposed to atmospheric oxygen over prolonged periods[3].
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Handling: Handle under an inert atmosphere (Argon or Nitrogen) when utilizing the compound in moisture-sensitive downstream reactions. Standard PPE (N95 mask, nitrile gloves, and safety goggles) is required due to potential irritant properties[6].
References
- Apollo Scientific.Ethyl 1-(5-formylpyridin-2-yl)piperidine-4-carboxylate (CAS No: 886360-68-5).
- CN Reagent.1-(5-甲酰基吡啶-2-基)哌啶-4-羧酸乙酯 (CAS 886360-68-5).
- Benchchem.2-Amino-6-chloronicotinaldehyde & SNAr Methodologies.
- ACS Publications.Synthesis and Evaluation of Novel 18F-Labeled Spirocyclic Piperidine Derivatives.
- Google Patents.Benzothiazol-6-yl acetic acid derivatives and their use (WO2020176505A1).
- ChemSrc.6-Chloronicotinaldehyde Safety and Properties.
Sources
- 1. 886360-68-5 Cas No. | Ethyl 1-(5-formylpyridin-2-yl)piperidine-4-carboxylate | Apollo [store.apolloscientific.co.uk]
- 2. CAS 886360-68-5; 1-(5-甲酰基吡啶-2-基)哌啶-4-羧酸乙酯; ethyl 1-(5-formyl-2-pyridinyl)-4-piperidine carboxylate [cnreagent.com]
- 3. 2-Amino-6-chloronicotinaldehyde|CAS 58584-61-5 [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. CA2850881C - Benzothiazol-6-yl acetic acid derivatives and their use for treating an hiv infection - Google Patents [patents.google.com]
- 6. 6-Chloronicotinaldehyde | CAS#:23100-12-1 | Chemsrc [chemsrc.com]
